molecular formula C7H15NO B1525809 3-(Tert-butoxy)azetidine CAS No. 1147530-63-9

3-(Tert-butoxy)azetidine

Cat. No.: B1525809
CAS No.: 1147530-63-9
M. Wt: 129.2 g/mol
InChI Key: OFIHLJVSTBCYEM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)azetidine is a four-membered nitrogen-containing heterocycle with a tert-butoxy group attached to the third carbon atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable intermediates in organic synthesis and have applications in medicinal chemistry due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-tert-butoxycarbonyl-3-aminopropanol using a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the azetidine ring, facilitated by the ring strain and the presence of the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Tert-butoxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The tert-butoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

3-(Tert-butoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the tert-butoxy group further enhances its chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIHLJVSTBCYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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